2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[2-(cyclopropylmethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2/c10-4-6-11-5-3-9-7-8-1-2-8/h8-10H,1-7H2 |
InChI Key |
AUOHETXATOWADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-aminoethoxy)ethanol Intermediate
A key intermediate in the synthesis is 2-(2-aminoethoxy)ethanol , which can be prepared using the following method adapted from US patent US11155516B2:
- Step 1: Formation of 5-tosyloxy-3-oxapentanol by reacting diethylene glycol with p-toluenesulfonyl chloride in the presence of potassium iodide and silver(I) oxide catalyst in dry dichloromethane at 0 °C under nitrogen atmosphere.
- Step 2: Reaction of 5-tosyloxy-3-oxapentanol with potassium phthalimide in dry dimethylformamide (DMF) under reflux and nitrogen atmosphere to produce 2-(2-phthalimidoethoxy)ethanol.
- Step 3: Hydrazinolysis or catalytic hydrogenation to remove the phthalimide protecting group, yielding 2-(2-aminoethoxy)ethanol.
- Purification: Extraction with chloroform and rotary evaporation to isolate pure product.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Duration | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride, KI, Ag2O, DCM, N2 | 4 hours | 0 °C | Not specified |
| 2 | Potassium phthalimide, DMF, reflux, N2 | 24 hours | ~90 °C | Not specified |
| 3 | Hydrazine or Pd/H2 catalytic hydrogenation | Variable | Room temp/RT | High (typically >90%) |
Alkylation with Cyclopropylmethyl Group
The amino group of 2-(2-aminoethoxy)ethanol is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions:
-
- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.
- Reaction temperature ranges from room temperature to reflux depending on reactivity.
- The reaction proceeds via nucleophilic substitution on the cyclopropylmethyl halide by the amino group.
Outcome: Formation of this compound with high selectivity.
Alternative Synthetic Approaches
- Direct reductive amination of 2-(2-hydroxyethoxy)acetaldehyde with cyclopropylmethylamine under catalytic hydrogenation conditions can also yield the target compound, although this method requires careful control of reaction conditions to avoid over-reduction or side reactions.
Purification and Characterization
-
- Extraction with organic solvents such as chloroform or ethyl acetate.
- Rotary evaporation to remove solvents.
- Chromatographic methods (e.g., silica gel column chromatography) to separate impurities.
- Under reduced pressure distillation for final purification.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group identification.
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Tosylation of diethylene glycol | p-Toluenesulfonyl chloride, KI, Ag2O, DCM, 0 °C | ~88 | Tosylation to form reactive leaving group |
| 2 | Nucleophilic substitution with phthalimide | Potassium phthalimide, DMF, reflux, N2 | Not stated | Protects amino group as phthalimide |
| 3 | Deprotection to free amine | Hydrazine or catalytic hydrogenation | ~90 | Yields 2-(2-aminoethoxy)ethanol |
| 4 | Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base, DMF | High | Forms target compound |
| 5 | Purification | Extraction, rotary evaporation, chromatography | High purity | Final isolation and purification |
Research Findings and Industrial Relevance
- The multi-step synthesis route involving tosylation, phthalimide protection, and subsequent deprotection is well-established and allows for scalable production of aminoethoxyethanol derivatives.
- Alkylation with cyclopropylmethyl halides is a common method to introduce cyclopropylmethyl groups onto amines, providing good yields and selectivity.
- The use of mild catalytic hydrogenation conditions for deprotection minimizes side reactions and improves overall yield.
- Purification by solvent extraction and distillation ensures product purity above 99%, suitable for pharmaceutical or chemical research applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76)
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol
- Molecular Formula : C₇H₁₂O₃
- Key Features : Terminal alkyne enables click chemistry modifications, unlike the cyclopropylmethyl group in the target compound.
- Synthesis: Prepared via nucleophilic substitution with NaH and propargyl bromide, highlighting reactivity differences between amino and hydroxyl groups .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Molecular Formula : C₁₈H₃₀O₃
- Key Features: Bulky tert-octylphenoxy group enhances surfactant properties, making it suitable for industrial emulsifiers, unlike the pharmacologically oriented cyclopropylmethyl group .
Functional Group Variations
2-(Ethylisopropylamino)ethanol
2-(2-Iodoethoxy)ethan-1-ol
- Molecular Formula : C₄H₉IO₂
- Key Features : Iodine atom allows radiopharmaceutical labeling, a feature absent in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol | 173.26 | 1.2 | ~50 | Cyclopropylmethyl, amino, hydroxyl |
| YTK-A76 | 461.59 | 3.8 | <1 | Benzyloxy, aromatic amine |
| 2-(Ethylisopropylamino)ethanol | 131.22 | 0.8 | ~100 | Branched alkyl, amino |
| 2-(2-Iodoethoxy)ethan-1-ol | 216.02 | 0.5 | ~30 | Iodo, hydroxyl |
Notes:
- The cyclopropylmethyl group increases logP by ~0.4 compared to ethylisopropylamino analogs, suggesting improved membrane permeability .
- YTK-A76’s low water solubility limits its biomedical applications compared to the target compound .
Biological Activity
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 173.24 g/mol. The compound features an ethoxy group attached to an ethanamine backbone, with a cyclopropylmethyl substituent that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antidepressant-like Activity : Animal models have shown that administration of this compound can result in antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Study :
- Behavioral Assessment :
- Metabolic Impact :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
